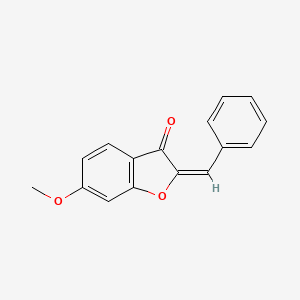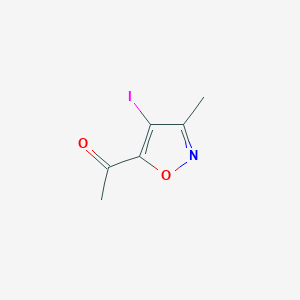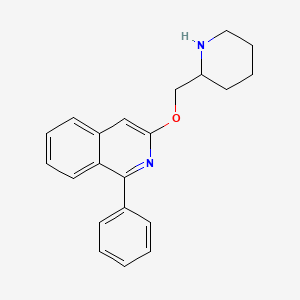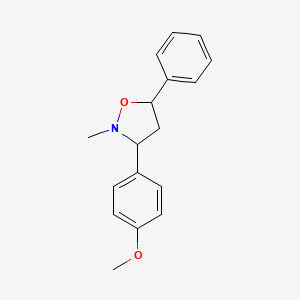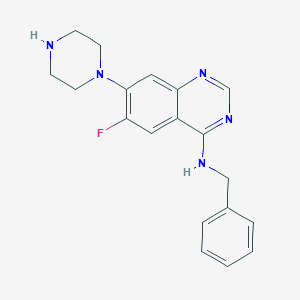
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a benzyl group, a fluorine atom, and a piperazine ring attached to the quinazoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with formamide under acidic conditions to form 2-aminobenzimidazole. This intermediate is then cyclized with an appropriate reagent to form the quinazoline ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with piperazine under basic conditions.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for studying biological pathways.
Medicine: The compound is being investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-6-fluoroquinazolin-4-amine: Lacks the piperazine ring, which may affect its biological activity.
6-Fluoro-7-(piperazin-1-yl)quinazolin-4-amine: Lacks the benzyl group, which may influence its binding affinity to targets.
N-Benzyl-7-(piperazin-1-yl)quinazolin-4-amine: Lacks the fluorine atom, which may alter its chemical reactivity.
Uniqueness
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is unique due to the presence of all three functional groups (benzyl, fluorine, and piperazine) in its structure. This combination of groups can enhance its biological activity, binding affinity, and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
625080-59-3 |
|---|---|
Formule moléculaire |
C19H20FN5 |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24) |
Clé InChI |
SXMMFWRLUQDBCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)
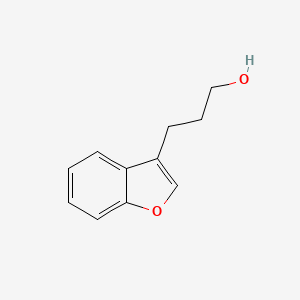

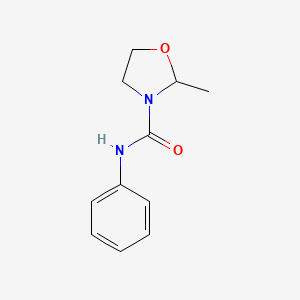


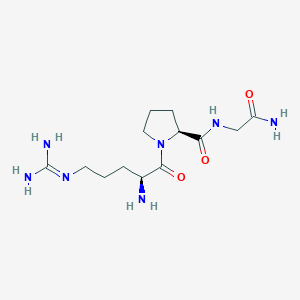
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
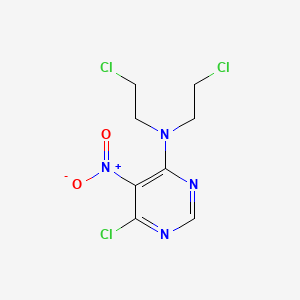
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
